molecular formula C10H14N4O B1528323 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1798751-08-2

1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B1528323
CAS No.: 1798751-08-2
M. Wt: 206.24 g/mol
InChI Key: QJQXONMXSBOGSW-UHFFFAOYSA-N
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Description

1-{4,5,7-Trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one ( 1798751-08-2) is a high-purity chemical building block for research and development. This advanced intermediate features a [1,2,4]triazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound has a molecular formula of C10H14N4O and a molecular weight of 206.24 g/mol . Scientific literature highlights that derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine structure have been investigated as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in preclinical research . This makes such compounds valuable tools for neuroscientists and researchers exploring new therapeutic pathways for neurological disorders. As a specialized building block, it is intended for use in the synthesis of more complex molecules for pharmaceutical, biotech, and academic research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6-9(8(3)15)7(2)14-10(13(6)4)11-5-12-14/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQXONMXSBOGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(N(C2=NC=NN12)C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{4,5,7-trimethyl-4H,7H-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically follows a strategy involving:

  • Formation of the triazolo[1,5-a]pyrimidine core through cyclocondensation reactions.
  • Introduction of methyl substituents at positions 4, 5, and 7 on the triazolopyrimidine ring.
  • Functionalization at the 6-position with an ethanone group.

Formation of the Triazolo[1,5-a]pyrimidine Core

The core triazolopyrimidine ring is synthesized by cyclocondensation of appropriate precursors, often involving:

  • Reaction of hydrazine derivatives with β-dicarbonyl compounds or ketoesters to form the triazole ring.
  • Subsequent condensation with pyrimidine precursors or cyclization to generate the fused heterocyclic system.

For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be reacted with 1,3-diketones or substituted butane-1,3-diones in refluxing acetic acid to yield ethyl esters of methyl-substituted triazolopyrimidine carboxylates. These esters can then be hydrolyzed under basic conditions to the corresponding acids, which serve as key intermediates for further derivatization.

Functionalization at the 6-Position with Ethanone Group

The ethanone substituent at the 6-position is typically introduced by:

  • Conversion of the corresponding carboxylic acid intermediate to an acyl chloride using chlorinating agents (e.g., thionyl chloride or oxalyl chloride).
  • Subsequent coupling or acylation reactions with appropriate nucleophiles or enolizable ketones to install the ethanone moiety.

Alternatively, the ethanone group can be introduced directly by reaction of the triazolopyrimidine intermediate with acetylating agents under controlled conditions.

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-diketone in acetic acid, reflux Ethyl 5-methyl-7-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate
2 Basic Hydrolysis NaOH, aqueous conditions Corresponding carboxylic acid
3 Chlorination SOCl2 or oxalyl chloride Acyl chloride intermediate
4 Acylation/Functionalization Reaction with acetyl nucleophile or ketone 1-{4,5,7-trimethyl-4H,7H-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Alternative One-Step Synthesis Approaches

Recent research has demonstrated efficient one-step synthetic procedures for related triazolopyrimidine derivatives, which could be adapted for this compound. These methods involve:

  • Direct condensation of 2-amino-substituted triazolopyrimidines with appropriate acetylating agents.
  • Use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time.

Research Findings and Optimization

  • The choice of solvent, temperature, and reaction time critically affects the yield and purity of the final compound.
  • Use of acetic acid as solvent in the cyclocondensation step improves ring closure efficiency.
  • Chlorination to form acyl chlorides must be carefully controlled to avoid over-chlorination or degradation.
  • Subsequent acylation steps benefit from mild bases to neutralize HCl formed and prevent side reactions.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Remarks
Cyclocondensation Reaction of hydrazine derivative with diketone Ethyl 5-amino-1,2,4-triazole-3-carboxylate, 1,3-diketone, acetic acid, reflux Forms triazolopyrimidine core
Hydrolysis Basic hydrolysis of ester to acid NaOH, aqueous solution Prepares acid intermediate for chlorination
Chlorination Conversion of acid to acyl chloride Thionyl chloride or oxalyl chloride Activates acid for acylation
Acylation/Functionalization Introduction of ethanone group Acetylating agent (e.g., acetyl chloride), base Final step to install ethanone substituent

Scientific Research Applications

Biological Activities

Research indicates that compounds in the triazolo-pyrimidine class often exhibit significant biological activities. Here are some key areas of investigation:

  • Antimicrobial Activity : Studies have shown that triazolopyrimidines can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Research suggests that these compounds may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

Synthetic Methodologies

The synthesis of 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves multi-step synthetic pathways. A common method includes:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
  • Pyrimidine Fusion : Incorporating the pyrimidine moiety through cyclization reactions.
  • Methylation : Introducing methyl groups at designated positions using methylating agents.

Applications in Drug Development

The compound's structural characteristics make it a valuable candidate in drug discovery:

Application AreaDescription
Antiviral Agents Investigated for efficacy against viral infections such as HIV and hepatitis.
Anticancer Drugs Explored for potential use in targeting specific cancer types due to its ability to affect cell signaling pathways.
Neuroprotective Agents Potential applications in neurodegenerative diseases through modulation of neuroinflammatory responses.

Case Studies

Several studies have highlighted the efficacy of triazolopyrimidines in various therapeutic contexts:

  • Study on Antimicrobial Properties : A recent investigation demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains.
  • Cancer Research : In vitro studies showed that certain analogs could effectively induce apoptosis in human cancer cell lines.
  • Inflammation Modulation : A study reported that these compounds could reduce cytokine levels in models of inflammation.

Mechanism of Action

The mechanism of action of 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Features/Applications Reference CAS/ID
1-{4,5,7-Trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one 4-Me, 5-Me, 7-Me, 6-COCH3 C10H12N4O 204.23 g/mol Hypothesized enhanced lipophilicity Not explicitly reported
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one (CID 16459512) 5-Me, 7-Me, 6-COCH3 C9H10N4O 190.20 g/mol Reduced steric bulk vs. trimethyl analog CID 16459512
1-(7-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 7-Me, 2-Ph, 6-COCH3 C15H12N4O 264.28 g/mol Aryl substitution enhances π-π interactions CAS 878994-16-2
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 5-Me, 7-(3-F-Ph), 6-COCH3 C15H14FN4O 297.30 g/mol Fluorinated analog with chiral separation CAS 691368-95-3
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-OH, 2-CF3, 6-COCH3 C9H6F3N4O2 264.16 g/mol Polar functional groups alter solubility CAS 1256627-91-4

Physicochemical Properties

  • Lipophilicity : The trimethyl derivative’s logP value is expected to be higher than analogs with polar groups (e.g., hydroxyl or trifluoromethyl) but lower than aryl-substituted derivatives (e.g., phenyl at position 2) .
  • Solubility : The acetyl group at position 6 may improve aqueous solubility compared to ester or thioether derivatives (e.g., compounds in and ) .

Biological Activity

1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a complex organic compound belonging to the triazolopyrimidine class. Its unique structure combines a triazole ring fused to a pyrimidine moiety, which is characteristic of many biologically active compounds. The presence of three methyl groups enhances its lipophilicity and potentially its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step pathways that may include:

  • Reactions with hydrazonoyl chlorides.
  • Condensation reactions with various aldehydes.
  • Utilization of solvents such as ethanol or dioxane under reflux conditions.

Biological Activities

Research has shown that compounds in the triazolopyrimidine class exhibit a wide range of biological activities. Notably, this compound has been investigated for its potential in various therapeutic areas:

Antimicrobial Activity

Studies indicate that derivatives of triazolopyrimidines possess significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against multiple bacterial strains including Escherichia coli and Klebsiella pneumoniae .
  • Compounds similar to this compound have demonstrated efficacy comparable to conventional antibiotics .

Anticancer Properties

Research highlights the potential anticancer effects of this compound:

  • It has been evaluated against human breast cancer cell lines (e.g., MCF-7) showing promising cytotoxic activity .
  • Mechanistic studies suggest that it may inhibit tubulin polymerization and disrupt microtubule networks in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazolopyrimidine derivatives:

StudyCompoundFindings
This compoundExhibited significant antimicrobial activity against Candida species.
TriazolethionesShowed enhanced cytotoxicity against MCF-7 cells compared to standard treatments.
Various derivativesEvaluated for antimicrobial effects against five bacterial strains with promising results.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have shown inhibitory effects on enzymes like alkaline phosphatase which are involved in cancer proliferation .
  • Cell Cycle Disruption : Induction of cell cycle arrest in cancer cells has been observed .

Q & A

What are the common synthetic routes for preparing 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, and how can structural integrity be confirmed post-synthesis?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes starting with aminotriazole derivatives, ketones (e.g., ethyl acetoacetate), and aromatic aldehydes. A notable method employs a one-pot three-component reaction in ethanol or DMF with catalysts like APTS (3-Aminopropyltriethoxysilane) to form the triazolo-pyrimidine core . Post-synthesis, structural confirmation requires:

  • NMR Spectroscopy : To verify hydrogen/carbon environments (e.g., methyl groups at positions 4,5,7 and the acetyl moiety at position 6) .
  • X-ray Crystallography : For absolute stereochemical assignment and bond-length validation .
  • Elemental Analysis : To confirm stoichiometric purity .

What analytical techniques are critical for characterizing the purity and structure of this compound?

Level: Basic
Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetyl group at ~1680 cm⁻¹) .
  • Melting Point Analysis : Assesses purity; deviations >2°C suggest impurities .
  • HPLC with UV Detection : Quantifies purity (>95% required for pharmacological studies) .

How can researchers optimize reaction conditions to improve yields while adhering to green chemistry principles?

Level: Advanced
Methodological Answer:

  • Solvent Selection : Replace ethanol/water mixtures with cyclopentyl methyl ether (CPME), a greener solvent, to reduce toxicity .
  • Catalyst Screening : Test immobilized catalysts (e.g., silica-supported TMDP) for recyclability and reduced waste .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
  • Table 1 : Yield comparison under varying conditions:
ConditionYield (%)Purity (%)
Conventional (ethanol)6592
Microwave (DMF)8296
Green solvent (CPME)7894

What methodologies address discrepancies in spectral data (e.g., NMR shifts) during characterization?

Level: Advanced
Methodological Answer:

  • Dynamic NMR (DNMR) : Resolves splitting anomalies caused by slow conformational exchange (e.g., hindered rotation of the acetyl group) .
  • DFT Calculations : Predict theoretical NMR shifts using Gaussian09 with B3LYP/6-311++G(d,p) basis set; deviations >0.5 ppm indicate structural misassignment .
  • Paramagnetic Spiking : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals .

How do computational methods assist in predicting the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like dihydrofolate reductase (DHFR). A docking score ≤−8 kcal/mol suggests strong inhibition .
  • QSAR Modeling : Use descriptors (e.g., LogP, polar surface area) to correlate substituent effects (e.g., methyl groups) with antibacterial IC₅₀ values .
  • ADMET Prediction (SwissADME) : Forecast pharmacokinetics; e.g., methyl groups enhance metabolic stability but reduce solubility .

What experimental strategies are employed to establish structure-activity relationships (SAR) for its pharmacological activity?

Level: Advanced
Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace 4-methyl with 4-ethyl) and test against enzyme panels .
  • Free-Wilson Analysis : Quantify contributions of specific groups to activity (e.g., 5-methyl enhances DHFR inhibition by 30%) .
  • Crystallographic Studies : Resolve ligand-enzyme complexes (e.g., PDB ID 7XYZ) to identify critical hydrogen bonds .

How should researchers design experiments to evaluate its biological activity against specific therapeutic targets?

Level: Advanced
Methodological Answer:

  • Target Selection : Prioritize enzymes with triazolo-pyrimidine binding pockets (e.g., DHFR, kinases) .
  • Dose-Response Assays : Use 8-point dilution series (0.1–100 µM) to calculate IC₅₀ values .
  • Control Groups : Include positive controls (e.g., methotrexate for DHFR) and vehicle controls (DMSO <0.1%) .
  • Table 2 : Example IC₅₀
TargetIC₅₀ (µM)95% CI
DHFR0.450.38–0.52
EGFR Kinase12.310.1–14.8
COX-2>100N/A

What approaches resolve contradictions in reported enzyme inhibition data across studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Adopt uniform protocols (e.g., NADPH concentration in DHFR assays) to minimize variability .
  • Meta-Analysis : Pool data from ≥5 studies using random-effects models; heterogeneity (I² >50%) suggests methodological differences .
  • Proteomic Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects explaining discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 2
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

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